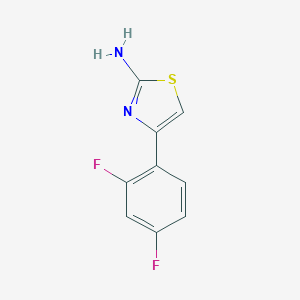

4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2,4-difluorophenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2N2S/c10-5-1-2-6(7(11)3-5)8-4-14-9(12)13-8/h1-4H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKUPOLYVZQLXKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70346341 | |

| Record name | 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105512-80-9 | |

| Record name | 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4-(2,4-difluorophenyl)thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the compound 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine. This molecule is of significant interest in medicinal chemistry due to its structural alerts, combining the biologically active 2-aminothiazole scaffold with the metabolic stability and binding advantages conferred by difluoro-substitution on the phenyl ring. The 2-aminothiazole core is a privileged structure found in numerous FDA-approved drugs and clinical candidates, recognized for a wide spectrum of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer effects.[1][2]

Core Physicochemical Properties

Quantitative data for this compound is not extensively documented in publicly available literature. The following table summarizes key computed properties and provides estimated values based on closely related analogs. This data is crucial for predicting the compound's behavior in biological systems and for guiding drug development efforts.

| Property | Value | Data Type | Notes and References |

| Molecular Formula | C₉H₆F₂N₂S | - | Based on chemical structure. |

| Molecular Weight | 212.22 g/mol | Calculated | |

| Melting Point (°C) | 130 - 180 (estimated) | Estimated | Based on analogs like 2-Amino-4-(p-tolyl)thiazole (133.5-139.5 °C) and N-(4-fluorophenyl)-4-(p-tolyl)thiazol-2-amine (180–182 ºC). Actual value requires experimental validation. |

| logP (Octanol/Water) | ~2.5 - 3.5 (estimated) | Computed/Estimated | Based on computed XLogP3 of 2.5 for the analog 4-(3,4-Difluorophenyl)-1,3-thiazol-2-amine. The position of fluorine atoms will influence the final value. |

| pKa | Not Available | - | Experimental determination is required. The 2-amino group is basic, and the thiazole nitrogen can also be protonated. |

| Aqueous Solubility | Sparingly Soluble (predicted) | Predicted | Based on the general solubility of similar heterocyclic compounds. 2-amino-4-phenyl thiazole is noted to be sparingly soluble in aqueous buffers but soluble in organic solvents like DMSO and ethanol.[3] |

Synthesis and Characterization

The primary route for synthesizing this compound is the Hantzsch thiazole synthesis. This classic and versatile method involves the condensation of an α-haloketone with a thioamide (in this case, thiourea).[4][5]

This protocol outlines a plausible method for the laboratory synthesis of the title compound.

Materials:

-

2-Bromo-1-(2,4-difluorophenyl)ethanone (α-haloketone)

-

Thiourea

-

Ethanol (or other suitable polar solvent)

-

Sodium Bicarbonate (or other mild base for neutralization)

-

Deionized Water

-

Standard laboratory glassware, reflux condenser, and stirring apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 2-Bromo-1-(2,4-difluorophenyl)ethanone in a suitable volume of ethanol.

-

Addition of Thiourea: To this solution, add a slight excess (e.g., 1.2-1.5 equivalents) of thiourea.

-

Reaction: The mixture is heated to reflux and maintained for several hours (typically 2-6 hours). The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Neutralization: After the reaction is complete, the mixture is cooled to room temperature. The resulting solution is often acidic due to the formation of HBr salt of the product. It is then neutralized by the slow addition of an aqueous solution of a mild base, such as sodium bicarbonate, which typically induces the precipitation of the free amine product.[6]

-

Isolation and Purification: The precipitate is collected by vacuum filtration, washed with cold water, and then dried. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final, pure this compound.[7]

The structure and purity of the synthesized compound would be confirmed using standard spectroscopic techniques.[8][9]

-

¹H NMR (Nuclear Magnetic Resonance): In a solvent like DMSO-d₆, one would expect to see characteristic signals for the aromatic protons on the difluorophenyl ring (with complex splitting patterns due to H-F and H-H coupling), a singlet for the proton at the C5 position of the thiazole ring, and a broad singlet for the -NH₂ protons which would be exchangeable with D₂O.[7]

-

IR (Infrared) Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine (around 3200-3400 cm⁻¹), C=N stretching of the thiazole ring (around 1515-1650 cm⁻¹), and C-F stretching from the difluorophenyl group.[7][9]

-

Mass Spectrometry (MS): The molecular ion peak (M+) should be observed at an m/z corresponding to the molecular weight of the compound (212.22).

Caption: Hantzsch synthesis workflow for the target compound.

Biological Context and Potential Signaling Pathways

The 2-aminothiazole scaffold is a key pharmacophore in the design of kinase inhibitors.[10] Kinases are crucial enzymes that regulate a vast number of cellular processes by phosphorylating specific protein substrates. Dysregulation of kinase signaling is a hallmark of many diseases, particularly cancer.[10] Derivatives of 2-aminothiazole have been identified as potent inhibitors of several kinase families, including Src, Aurora kinases, and protein kinase CK2.[11][12][13]

These inhibitors can function in an ATP-competitive manner, binding to the active site where ATP would normally bind, or through allosteric mechanisms, binding to a different site on the kinase to induce a conformational change that inactivates the enzyme.[11] The presence of the difluorophenyl moiety on this compound suggests it could be a candidate for development as a kinase inhibitor, potentially targeting pathways involved in cell proliferation, survival, and differentiation.

Caption: Potential inhibition of a kinase signaling cascade.

References

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Thiazole synthesis [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. youtube.com [youtube.com]

- 7. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemijournal.com [chemijournal.com]

- 9. universalprint.org [universalprint.org]

- 10. researchgate.net [researchgate.net]

- 11. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1: Identification of an allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of 4-Aryl-1,3-thiazol-2-amines

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide delineates the mechanism of action of a prominent class of bioactive compounds: 4-aryl-1,3-thiazol-2-amines. While specific data for 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine is not extensively available in public literature, this document focuses on a closely related and well-researched subclass, 4-(4-chlorophenyl)thiazol-2-amines , as a representative model. These compounds have emerged as significant therapeutic candidates due to their dual inhibitory action against 5-lipoxygenase (5-LO) and Deoxyribonuclease I (DNase I) . This dual inhibition presents a compelling polypharmacological approach for treating conditions involving both inflammation and irregular DNA degradation, such as certain neurodegenerative and inflammatory diseases. This guide provides a comprehensive overview of the signaling pathways, quantitative inhibitory data, and detailed experimental protocols for assessing the activity of these compounds.

Introduction: The Therapeutic Potential of 4-Aryl-1,3-thiazol-2-amines

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The subclass of 4-(4-chlorophenyl)thiazol-2-amines has garnered particular interest for its potential in treating neurodegenerative diseases, such as Alzheimer's disease, and inflammatory conditions.[3][4] Their therapeutic efficacy is primarily attributed to their ability to simultaneously modulate two distinct biological targets: 5-lipoxygenase and DNase I.[3]

Core Mechanism of Action: Dual Inhibition of 5-LO and DNase I

The principal mechanism of action for 4-(4-chlorophenyl)thiazol-2-amines is the concurrent inhibition of two key enzymes involved in distinct pathophysiological processes.

-

5-Lipoxygenase (5-LO) Inhibition: These compounds are potent, direct inhibitors of 5-LO, an essential enzyme in the biosynthesis of leukotrienes.[5] Leukotrienes are powerful pro-inflammatory lipid mediators implicated in conditions like asthma and rheumatoid arthritis.[6][7] By blocking 5-LO, these thiazole derivatives effectively suppress the production of leukotrienes, thereby exerting significant anti-inflammatory effects.

-

Deoxyribonuclease I (DNase I) Inhibition: A novel aspect of this compound class is its ability to inhibit DNase I.[3] DNase I is an endonuclease that degrades DNA. While its physiological roles are complex, aberrant DNase I activity has been linked to the pathophysiology of several diseases.[8] The inhibition of DNase I by these compounds represents a promising therapeutic strategy for certain neurodegenerative disorders.[3][4]

Molecular docking and dynamics simulations have revealed that these compounds can interact with key histidine residues within the catalytic sites of both DNase I and 5-LO, providing a structural basis for their dual inhibitory activity.[3]

Signaling Pathways and Molecular Interactions

Inhibition of the 5-Lipoxygenase Pathway

The 5-LO pathway is a critical branch of the arachidonic acid cascade. Upon cellular stimulation, arachidonic acid is converted by 5-LO into leukotriene A4 (LTA4), which is a precursor to other pro-inflammatory leukotrienes like LTB4.[6] 4-(4-chlorophenyl)thiazol-2-amines directly interfere with this enzymatic conversion.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 4-(4-Chlorophenyl)thiazol-2-amines as pioneers of potential neurodegenerative therapeutics with anti-inflammatory properties based on dual DNase I and 5-LO inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct 5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Inhibition of 5-lipoxygenase product synthesis by natural compounds of plant origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and DNase I inhibitory properties of some 4-thiazolidinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This technical guide focuses on the biological potential of a specific derivative, 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine. While direct experimental data for this exact molecule is limited in publicly available literature, this document extrapolates its likely biological activities based on extensive research on structurally related analogues. The primary activities associated with this class of compounds are antimicrobial and anticancer, often linked to the inhibition of key enzymes such as protein kinases. This guide summarizes the synthesis, potential mechanisms of action, and relevant quantitative data from close analogues, providing a framework for future research and drug development efforts.

Introduction

Thiazole derivatives are a cornerstone of heterocyclic chemistry, with the 2-aminothiazole moiety being a particularly significant pharmacophore.[1] This structural motif is present in a variety of clinically approved drugs and investigational agents, demonstrating a broad range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects.[2][3] The introduction of a difluorophenyl group at the 4-position of the thiazole ring can significantly modulate the compound's lipophilicity and electronic properties, potentially enhancing its interaction with biological targets and improving its pharmacokinetic profile. This guide provides a comprehensive overview of the potential biological activities of this compound, drawing on data from closely related compounds to inform on its likely therapeutic applications.

Synthesis

The synthesis of this compound can be achieved through the well-established Hantzsch thiazole synthesis.[4] This method typically involves the cyclization of an α-haloketone with a thiourea derivative.

General Synthetic Protocol

A general and facile procedure for the synthesis of N-substituted-4-phenylthiazol-2-amines has been described, which can be adapted for the target molecule.[5] The reaction involves the condensation of an appropriately substituted α-bromoacetophenone with a substituted thiourea.

Experimental Protocol: Hantzsch Thiazole Synthesis

-

Reactant Preparation: An equimolar mixture of 2-bromo-1-(2,4-difluorophenyl)ethan-1-one and thiourea is prepared.

-

Solvent and Catalyst: The reactants are dissolved in a suitable solvent, such as ethanol or dimethylformamide (DMF).[5] A base, like sodium acetate, may be added to facilitate the reaction.[5]

-

Reaction Condition: The reaction mixture is typically heated under reflux for several hours.[5]

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is precipitated, often by pouring it into water. The solid product is then collected by filtration, washed, and can be further purified by recrystallization from a suitable solvent like ethanol.[5]

Synthesis Workflow Diagram

Biological Activities

Based on the activities of structurally similar compounds, this compound is predicted to exhibit significant antimicrobial and anticancer properties.

Antimicrobial Activity

Thiazole derivatives are well-documented for their antibacterial and antifungal activities.[5][6] The mechanism of action is often attributed to the disruption of essential cellular processes in microorganisms.[1]

| Compound/Derivative Class | Organism(s) | Activity (MIC/Zone of Inhibition) | Reference |

| Catechol-derived thiazoles | MRSA | ≤ 2 µg/mL | [7][8] |

| 4-(4-chlorophenyl)-N-[(substituted)methylene]thiazol-2-amines | B. subtilis, E. coli, S. aureus, A. flavus, A. niger | Promising activity | [9] |

| (4-phenyl-1,3-thiazol-2-yl)hydrazine | Candida albicans | 0.5 µg/mL (fungicidal) | [10] |

| 4-Aryl-2-[2-((5-nitrofuran-2-yl)methylene)hydrazinyl]thiazoles | Gram-positive and Gram-negative bacteria | MIC: 0.5-2 mg/mL | [11] |

Table 1: Summary of Antimicrobial Activity of Thiazole Analogues

This is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial or fungal strains.[2]

-

Preparation of Inoculum: A standardized suspension of the microbial strain is prepared in a suitable broth medium.

-

Compound Dilution: Serial dilutions of the test compound are prepared in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity

A significant body of research points to the potent cytotoxic effects of thiazole derivatives against a variety of cancer cell lines.[3][12] The anticancer activity is often linked to the inhibition of protein kinases, which are critical enzymes in cell signaling pathways frequently dysregulated in cancer.[1]

Numerous studies have reported the IC50 values for various thiazole derivatives against human cancer cell lines. These compounds serve as representative examples of the potential anticancer activity of this class of molecules.

| Compound/Derivative | Cancer Cell Line(s) | Activity (IC50) | Reference |

| 4-(4-bromophenyl)-thiazol-2-amine derivative (p2) | MCF7 (Breast) | 10.5 µM | [13] |

| 1,3,4-Thiadiazole derivative (4h) | HCT-116 (Colon), HepG-2 (Liver) | 2.03 µM, 2.17 µM | [14] |

| Thiazolyl-pyrazoline derivative (7m) | T-47D (Breast) | 0.75 µM | [15] |

| 2-(thiazol-2-amino)-4-arylaminopyrimidine | SUP-M2 (Lymphoma) | Moderate effectiveness | [16] |

Table 2: Summary of Anticancer Activity of Thiazole Analogues

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[17]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

Kinase Inhibition

The 2-aminothiazole moiety is a key structural feature in a number of kinase inhibitors.[1] Kinases are pivotal in cell regulation, and their inhibition is a major strategy in treating diseases like cancer.[18] Analogues of this compound have shown inhibitory activity against kinases such as KDR, EGFR, CK2, and GSK3β.[15][16][18][19]

| Compound/Derivative Class | Target Kinase(s) | Activity (IC50) | Reference |

| N-(1,3-thiazol-2-yl)pyridin-2-amines | KDR | Potent inhibition | [18] |

| 2-(5-Aryl-4,5-dihydropyrazol-1-yl)thiazol-4-one | EGFR | 83-305 nM | [15] |

| Tetrahydrobenzo[d]thiazole derivative (1g) | CK2, GSK3β | 1.9 µM, 0.67 µM | [19] |

| 2-(thiazol-2-amino)-4-arylaminopyrimidine | ALK | 12.4 nM | [16] |

Table 3: Summary of Kinase Inhibition by Thiazole Analogues

Based on the known targets of similar thiazole derivatives, a potential mechanism of action for the anticancer activity of this compound could involve the inhibition of receptor tyrosine kinases like EGFR, leading to the downregulation of pro-survival signaling pathways.

This is a general protocol for assessing kinase inhibition.[20]

-

Reagent Preparation: Prepare serial dilutions of the test compound in kinase assay buffer.

-

Reaction Setup: In a multi-well plate, add the target kinase, its specific substrate, and the test compound at various concentrations.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Luminescence Detection: After incubation, add a kinase detection reagent (e.g., Kinase-Glo®) that measures the amount of ATP remaining in the well. The light output is inversely correlated with kinase activity.

-

Data Analysis: Measure luminescence using a luminometer and calculate the percent inhibition for each compound concentration to determine the IC50 value.

Conclusion

While direct experimental data on this compound is not extensively available, the wealth of information on its structural analogues strongly suggests its potential as a biologically active molecule. The primary areas of interest for this compound are in the development of novel antimicrobial and anticancer agents. Its predicted activity as a kinase inhibitor makes it a particularly attractive candidate for further investigation in oncology. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to design and execute studies to fully elucidate the therapeutic potential of this promising 2-aminothiazole derivative. Future work should focus on the synthesis and rigorous biological evaluation of this compound to confirm these predicted activities and to explore its mechanism of action in greater detail.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. nanobioletters.com [nanobioletters.com]

- 6. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of catechol-derived thiazole derivatives as potent antimicrobial agents - American Chemical Society [acs.digitellinc.com]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | A New Antifungal Agent (4-phenyl-1, 3-thiazol-2-yl) Hydrazine Induces Oxidative Damage in Candida albicans [frontiersin.org]

- 11. medipol.edu.tr [medipol.edu.tr]

- 12. researchgate.net [researchgate.net]

- 13. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scienceopen.com [scienceopen.com]

- 16. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2,4-difluorophenyl)-1,3-thiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. The document details its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis via the Hantzsch thiazole synthesis, and a review of the biological significance of the 2-aminothiazole scaffold. Furthermore, it explores the potential mechanism of action as a kinase inhibitor, supported by a representative signaling pathway diagram. This guide is intended to be a valuable resource for professionals engaged in drug discovery and development, offering foundational knowledge for further investigation of this and related compounds.

Chemical Identity and Structure

CAS Number: 105512-80-9

The core structure of this molecule is a 2-aminothiazole ring, a "privileged structure" in drug discovery, substituted at the 4-position with a 2,4-difluorophenyl group. The strategic incorporation of fluorine atoms is a common tactic in medicinal chemistry to enhance metabolic stability and binding affinity.[1]

Molecular Structure:

Physicochemical and Computed Properties

| Property | Value | Source |

| Molecular Formula | C₉H₆F₂N₂S | - |

| Molecular Weight | 212.22 g/mol | PubChem CID 706326[2] |

| XLogP3 | 2.5 | PubChem CID 706326[2] |

| Hydrogen Bond Donor Count | 1 | PubChem CID 706326[2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem CID 706326[2] |

| Rotatable Bond Count | 1 | PubChem CID 706326[2] |

| Exact Mass | 212.02197570 Da | PubChem CID 706326[2] |

| Topological Polar Surface Area | 67.2 Ų | PubChem CID 706326[2] |

| Heavy Atom Count | 14 | PubChem CID 706326[2] |

Data for the analog 4-(3,4-Difluorophenyl)-1,3-thiazol-2-amine (PubChem CID 706326).

Synthesis and Experimental Protocols

The primary route for synthesizing 4-aryl-1,3-thiazol-2-amines is the Hantzsch thiazole synthesis. This method involves the cyclocondensation of an α-haloketone with a thioamide, in this case, thiourea.[3][4][5]

General Synthetic Workflow

The synthesis follows a logical and well-established reaction mechanism, making it a reproducible method for laboratory-scale production.

Caption: Experimental workflow for the Hantzsch synthesis.

Detailed Experimental Protocol

This protocol is based on established Hantzsch synthesis procedures for analogous compounds.[5][6]

Materials and Reagents:

-

2-Bromo-1-(2,4-difluorophenyl)ethan-1-one

-

Thiourea

-

Absolute Ethanol

-

5% Sodium Bicarbonate Solution

-

Deionized Water

Equipment:

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filtration flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromo-1-(2,4-difluorophenyl)ethan-1-one (1.0 equivalent) in absolute ethanol (approximately 30-40 mL).

-

Addition of Thiourea: To the stirred solution, add thiourea (1.2 equivalents).

-

Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a beaker containing approximately 100 mL of cold deionized water. A precipitate should form.

-

Neutralization: Neutralize the solution by the slow, portion-wise addition of a 5% sodium bicarbonate solution until effervescence ceases. This step is crucial to ensure the product is in its free base form.

-

Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with copious amounts of deionized water to remove any unreacted thiourea and inorganic salts.

-

Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature (40-50°C).

-

Purification: For higher purity, the crude product can be recrystallized from hot ethanol to yield the final this compound as a crystalline solid.

Biological Activity and Potential Applications

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, present in numerous compounds with a wide array of biological activities.[7][8][9][10] This structural motif is found in approved drugs and serves as a versatile pharmacophore for engaging with various biological targets.

Established Activities of the 2-Aminothiazole Class:

-

Anticancer: Many derivatives exhibit potent cytotoxic effects against various cancer cell lines.[11] Their mechanism often involves the inhibition of protein kinases that are dysregulated in cancer.[12]

-

Antimicrobial and Antifungal: The scaffold is a key feature in several antimicrobial agents, interfering with essential cellular processes in bacteria and fungi.[11]

-

Anti-inflammatory: Certain derivatives have shown promise as anti-inflammatory agents, potentially by modulating enzymes involved in the inflammatory cascade.[11]

-

Kinase Inhibition: The 2-aminothiazole moiety is a well-established template for the design of kinase inhibitors, which are critical for treating diseases like cancer and inflammatory disorders.[12][13]

The presence of the 2,4-difluorophenyl group is particularly significant. Fluorine substitution is a widely used strategy to enhance key drug properties such as metabolic stability, binding affinity, and membrane permeability.[1]

Mechanism of Action: Kinase Inhibition

A primary mechanism of action for many biologically active 2-aminothiazole derivatives is the inhibition of protein kinases.[13] These enzymes play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Aurora kinases, a family of serine/threonine kinases, are essential for regulating mitosis, and their overexpression is common in various human tumors.[3][14]

Representative Signaling Pathway: Aurora A Kinase

The following diagram illustrates a simplified Aurora A Kinase (AURKA) signaling pathway, a potential target for compounds based on the this compound scaffold. Inhibition of AURKA can lead to mitotic arrest and apoptosis in cancer cells.

References

- 1. Buy N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide (EVT-2517233) | 1206987-38-3 [evitachem.com]

- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 3. apexbt.com [apexbt.com]

- 4. rupress.org [rupress.org]

- 5. benchchem.com [benchchem.com]

- 6. academic.oup.com [academic.oup.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Src family | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. 4-(2,5-Difluorophenyl)-1,3-thiazol-2-amine | 383132-01-2 | Benchchem [benchchem.com]

- 12. Learning from the Hantzsch synthesis [pubsapp.acs.org]

- 13. Aurora kinases: novel therapy targets in cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

The 2-Aminothiazole Core: A Privileged Scaffold in Drug Discovery - An In-depth Technical Guide

The 2-aminothiazole moiety, a five-membered heterocyclic ring containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry. Its remarkable versatility and ability to interact with a wide array of biological targets have cemented its status as a "privileged structure" in drug discovery. This technical guide provides a comprehensive overview of the discovery, history, and multifaceted applications of 2-aminothiazole derivatives, with a focus on their synthesis, biological activities, and underlying mechanisms of action.

A Historical Perspective: From Synthesis to Clinical Significance

The journey of 2-aminothiazole derivatives began with the pioneering work of Arthur Hantzsch in 1887, who first reported a method for the synthesis of thiazoles. This reaction, now famously known as the Hantzsch thiazole synthesis, involves the condensation of an α-haloketone with a thioamide.[1] This fundamental synthetic route laid the groundwork for the exploration and development of a vast library of thiazole-containing compounds.

Initially, the biological significance of this scaffold was not fully appreciated. However, with the advent of sulfa drugs in the mid-20th century, the therapeutic potential of heterocyclic compounds, including thiazoles, came to the forefront. Over the decades, researchers have unearthed the diverse pharmacological activities of 2-aminothiazole derivatives, leading to their investigation and clinical use for a multitude of diseases. Today, this core structure is found in a range of approved drugs, from the anticancer agent dasatinib to the anti-inflammatory drug meloxicam, highlighting its enduring importance in modern medicine.[2][3][4]

Synthetic Methodologies: The Hantzsch Synthesis and Beyond

The Hantzsch thiazole synthesis remains a widely utilized and versatile method for the preparation of the 2-aminothiazole core. The general reaction involves the cyclocondensation of an α-haloketone with thiourea.

Experimental Protocol: Hantzsch Synthesis of 2-Aminothiazole

Materials:

-

Thiourea

-

Chloroacetaldehyde (50% aqueous solution)

-

Water

-

Sodium bicarbonate (saturated solution)

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve thiourea (7.6 g, 0.1 mol) in 50 mL of water with gentle warming and stirring.

-

After the thiourea has completely dissolved, cool the solution to room temperature.

-

Slowly add the 50% aqueous solution of chloroacetaldehyde (15.7 g, 0.1 mol) dropwise over a period of 15 minutes. An exothermic reaction will be observed.

-

Fit the flask with a reflux condenser and heat the reaction mixture at 80-90°C for 2 hours.

-

Cool the reaction mixture in an ice bath.

-

Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases (pH ≈ 7-8). The 2-aminothiazole product will precipitate as a tan solid.

-

Collect the solid by vacuum filtration using a Buchner funnel and wash the filter cake with two portions of cold water (2 x 20 mL).

-

Recrystallize the crude product from a minimal amount of hot ethanol to yield pure 2-aminothiazole as off-white crystals.

-

Dry the purified product in a desiccator and determine the yield and melting point.[5]

While the Hantzsch synthesis is a cornerstone, various modifications and alternative synthetic strategies have been developed to access novel 2-aminothiazole derivatives with diverse substitution patterns. These methods often aim to improve yields, reduce reaction times, and introduce a wider range of functional groups to the thiazole scaffold.[6][7]

A Spectrum of Biological Activities: Quantitative Insights

The therapeutic potential of 2-aminothiazole derivatives spans a wide range of diseases, including cancer, infectious diseases, and inflammatory disorders.[6][8][9] The biological activity is often quantified by parameters such as the half-maximal inhibitory concentration (IC50) for enzymes or cell growth, and the minimum inhibitory concentration (MIC) for microorganisms.

Anticancer Activity

Numerous 2-aminothiazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[8][10] The table below summarizes the in vitro anticancer activity of selected derivatives.

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

| Compound 27 (N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide) | HeLa (Cervical Cancer) | 1.6 ± 0.8 µM | [10] |

| Compound 20 | H1299 (Lung Cancer) | 4.89 µM | [8] |

| Compound 20 | SHG-44 (Glioma) | 4.03 µM | [8] |

| TH-39 | K562 (Leukemia) | 0.78 µM | [10] |

| Compounds 23 | HepG2 (Liver Cancer) | 0.51 mM | [8] |

| Compounds 24 | HepG2 (Liver Cancer) | 0.57 mM | [8] |

| Compounds 23 | PC12 (Pheochromocytoma) | 0.309 mM | [8] |

| Compounds 24 | PC12 (Pheochromocytoma) | 0.298 mM | [8] |

| 2a | MDA-MB-231 (Breast Cancer) | 2.5 µM | [11] |

| 2e | HeLa (Cervical Cancer) | 3.1 µM | [11] |

| Dasatinib | K562 (Leukemia) | 11.08 µM | [8] |

| Compound 21 | K562 (Leukemia) | 16.3 µM | [8] |

Antimicrobial Activity

The 2-aminothiazole scaffold is also a key component in the development of novel antimicrobial agents. The following table presents the minimum inhibitory concentration (MIC) values of selected derivatives against various bacterial strains.

| Compound/Derivative | Bacterial Strain | MIC Value (µg/mL) | Reference |

| Derivative 121d (piperazinyl derivative) | Staphylococcus aureus (MRSA) | 4 | [6] |

| Derivative 121d (piperazinyl derivative) | Escherichia coli | 8 | [6] |

| Thiazolyl-thiourea derivative (3,4-dichlorophenyl) | Staphylococcus aureus | 4-16 | [6] |

| Thiazolyl-thiourea derivative (3-chloro-4-fluorophenyl) | Staphylococcus epidermidis | 4-16 | [6] |

Mechanisms of Action: Elucidating the Molecular Pathways

The diverse biological activities of 2-aminothiazole derivatives stem from their ability to interact with a multitude of molecular targets. Understanding these mechanisms is crucial for rational drug design and development.

Anticancer Mechanisms

In the context of cancer, 2-aminothiazole derivatives have been shown to induce cell death and inhibit proliferation through various pathways.

-

Induction of Apoptosis: A primary mechanism of action for many anticancer 2-aminothiazole derivatives is the induction of programmed cell death, or apoptosis. This is often achieved by modulating the expression of the Bcl-2 family of proteins. For instance, some derivatives can downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax.[10] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, ultimately culminating in apoptosis.[10]

-

Cell Cycle Arrest: In addition to inducing apoptosis, these compounds can also halt the cell cycle at specific checkpoints, such as G0/G1 or G2/M, preventing cancer cells from dividing and proliferating.[10]

-

Kinase Inhibition: A significant number of 2-aminothiazole derivatives function as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer. For example, the clinically approved drug Dasatinib is a multi-targeted kinase inhibitor that targets Abl and Src family kinases, among others.[12][13][14] Inhibition of these kinases disrupts downstream signaling pathways involved in cell growth, survival, and proliferation.

Caption: Apoptosis induction by 2-aminothiazole derivatives.

Experimental Workflow for Anticancer Evaluation

The evaluation of the anticancer potential of novel 2-aminothiazole derivatives typically follows a systematic workflow, starting with in vitro assays and potentially progressing to in vivo studies.

Caption: Workflow for anticancer evaluation of derivatives.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

Principle:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. In live cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[15]

Procedure:

-

Cell Culture: Grow human cancer cell lines in an appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole derivatives. Include a positive control (a known anticancer drug) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Following the incubation period, add a solution of MTT to each well and incubate for an additional 2-4 hours.

-

Formazan Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value can then be determined from the dose-response curve.[10][15]

Conclusion

The 2-aminothiazole scaffold has proven to be an exceptionally fruitful starting point for the discovery and development of new therapeutic agents. Its rich history, versatile synthesis, and broad spectrum of biological activities continue to inspire medicinal chemists. As our understanding of the molecular basis of diseases deepens, the rational design of novel 2-aminothiazole derivatives targeting specific pathways holds immense promise for addressing unmet medical needs in oncology, infectious diseases, and beyond. This technical guide serves as a foundational resource for researchers dedicated to harnessing the full potential of this remarkable privileged structure.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacokinetics and metabolism of 2-aminothiazoles with antiprion activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and Metabolism of 2-Aminothiazoles with Antiprion Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. benchchem.com [benchchem.com]

Potential Therapeutic Targets of 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide summarizes the potential therapeutic targets of 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine based on the biological activities of the broader class of 2-aminothiazole derivatives. As of the writing of this document, specific experimental data on the biological activity of this compound is not extensively available in public literature. The information presented herein is extrapolated from studies on structurally related compounds and should be considered as a guide for future research and not as definitive evidence of the therapeutic potential of this specific molecule.

Introduction

The 2-aminothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications.[1] The significant interest in this scaffold stems from its versatile pharmacophoric features, which allow for diverse chemical modifications to modulate biological activity. The subject of this guide, this compound, incorporates a difluorophenyl group, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[2] This guide aims to provide a comprehensive overview of the potential therapeutic targets of this compound by examining the well-documented activities of its structural analogs. The potential therapeutic areas for this compound include oncology, infectious diseases, and inflammatory conditions.

Potential Therapeutic Areas and Molecular Targets

The primary therapeutic areas where 2-aminothiazole derivatives have shown promise are oncology, infectious diseases, and anti-inflammatory applications. The potential molecular targets within these areas are discussed below.

Oncology

The 2-aminothiazole moiety is a key structural feature in a number of kinase inhibitors, which are crucial in cancer therapy.[2] Kinases are enzymes that play a critical role in cell signaling pathways that are often dysregulated in cancer.

Potential Molecular Targets in Oncology:

-

Aurora Kinases: A subset of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines has been identified as potent inhibitors of Aurora A and B kinases.[3] These kinases are key regulators of mitosis, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells.

-

Epidermal Growth Factor Receptor (EGFR): Thiazole derivatives have been investigated as EGFR inhibitors.[4] EGFR is a receptor tyrosine kinase that, when overactivated, can lead to uncontrolled cell growth and proliferation in various cancers.

-

p38 Mitogen-Activated Protein (MAP) Kinase: Novel 4-phenyl-5-pyridyl-1,3-thiazole analogues have demonstrated potent inhibitory activity against p38 MAP kinase.[5] The p38 MAP kinase pathway is involved in cellular responses to stress and inflammation and has been implicated in cancer progression.

Quantitative Data for Related Compounds:

| Compound | Target | IC50/Ki | Cell Line | Reference |

| 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine | Aurora A | Ki = 8.0 nM | - | [3] |

| 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine | Aurora B | Ki = 9.2 nM | - | [3] |

| Thiazolyl-pyrazoline derivative 7g | EGFR | IC50 = 262 nM | - | [4] |

| Thiazolyl-pyrazoline derivative 7m | EGFR | IC50 = 305 nM | - | [4] |

| Novel 4-phenyl-5-pyridyl-1,3-thiazole analogue 10b | p38 MAP Kinase | - | - | [5] |

Note: The table presents data for structurally related compounds to indicate the potential potency of this compound.

Signaling Pathway:

Caption: Potential inhibition of the EGFR signaling pathway by this compound.

Infectious Diseases

The 2-aminothiazole scaffold is present in several antimicrobial and antifungal agents.[2] These compounds can interfere with essential cellular processes in microorganisms.

Potential Molecular Targets in Infectious Diseases:

-

Bacterial Enzymes: While specific enzyme targets are not always elucidated, the antimicrobial activity of thiazole derivatives is often attributed to the inhibition of essential bacterial enzymes involved in processes like cell wall synthesis or DNA replication.

-

Fungal Enzymes: In fungi, a potential target is lanosterol 14α-demethylase , an enzyme crucial for ergosterol biosynthesis, a key component of the fungal cell membrane.[6] Inhibition of this enzyme disrupts membrane integrity and leads to fungal cell death.

Quantitative Data for Related Compounds:

| Compound | Organism | MIC (µg/mL) | Reference |

| 4-(4-bromophenyl)-thiazol-2-amine derivative p2 | S. aureus | - | [7] |

| 4-(4-bromophenyl)-thiazol-2-amine derivative p3 | E. coli | - | [7] |

| 4-(4-bromophenyl)-thiazol-2-amine derivative p4 | C. albicans | - | [7] |

| 4-(4-hydroxyphenyl)-2-methyl-1,3-thiazole derivative 12 | S. aureus | 125-150 | [8] |

| 4-(4-hydroxyphenyl)-2-methyl-1,3-thiazole derivative 12 | E. coli | 125-150 | [8] |

| 4-(4-hydroxyphenyl)-2-methyl-1,3-thiazole derivative 12 | A. niger | 125-150 | [8] |

Note: The table presents data for structurally related compounds to indicate the potential antimicrobial spectrum of this compound.

Experimental Workflow:

Caption: A generalized workflow for assessing the antimicrobial activity of a test compound.

Anti-inflammatory Activity

Certain 2-aminothiazole derivatives have demonstrated anti-inflammatory properties, potentially by modulating the activity of enzymes involved in the inflammatory cascade.[2]

Potential Molecular Targets in Inflammation:

-

Cyclooxygenase (COX) Enzymes: N,4-diaryl-1,3-thiazole-2-amines have been identified as inhibitors of COX-1 and COX-2, enzymes that are central to the synthesis of pro-inflammatory prostaglandins.[9]

-

Lipoxygenase (LOX) Enzymes: The same class of compounds has also shown inhibitory activity against 5-, 12-, and 15-lipoxygenases, which are involved in the production of leukotrienes, another class of inflammatory mediators.[9]

Quantitative Data for Related Compounds:

| Compound | Target | IC50/Residual Activity | Reference |

| 2-(4-(4-chlorophenyl)thiazol-2-ylamino)phenol (ST-1705) | 5-LO | IC50 = 0.9 ± 0.2 µM | [9] |

| 2-(4-(4-chlorophenyl)thiazol-2-ylamino)phenol (ST-1705) | COX-2 | 9.1 ± 1.1% residual activity at 10 µM | [9] |

Note: The table presents data for a structurally related compound to indicate the potential anti-inflammatory potency of this compound.

Signaling Pathway:

Caption: Potential inhibition of the arachidonic acid cascade by this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of 2-aminothiazole derivatives can be found in the cited literature. Below are generalized methodologies for key experiments.

Synthesis of 4-Aryl-1,3-thiazol-2-amines (Hantzsch Thiazole Synthesis)

A common method for synthesizing 4-aryl-1,3-thiazol-2-amines is the Hantzsch thiazole synthesis.

General Procedure:

-

An α-haloketone (e.g., 2-bromo-1-(2,4-difluorophenyl)ethanone) is reacted with a thiourea derivative.

-

The reaction is typically carried out in a suitable solvent such as ethanol or methanol.

-

The reaction mixture is heated under reflux for a specified period.

-

After cooling, the product is often precipitated by adding a base (e.g., ammonia or sodium bicarbonate).

-

The resulting solid is collected by filtration, washed, and purified by recrystallization or column chromatography.

In Vitro Kinase Inhibition Assay

General Procedure:

-

The kinase enzyme, substrate, and ATP are combined in a reaction buffer.

-

The test compound, this compound, is added at various concentrations.

-

The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set time.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (e.g., ³²P-ATP) or antibody-based detection (e.g., ELISA).

-

The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

General Procedure:

-

A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable growth medium.

-

Each well is inoculated with a standardized suspension of the target microorganism (bacteria or fungi).

-

Positive (no compound) and negative (no microorganism) controls are included.

-

The plates are incubated under appropriate conditions (temperature, time, atmosphere).

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

While direct experimental evidence for the therapeutic targets of this compound is currently limited, the extensive research on the 2-aminothiazole scaffold provides a strong foundation for predicting its potential biological activities. The primary areas of interest for this compound are likely to be in oncology, infectious diseases, and inflammatory disorders, with potential molecular targets including various kinases, microbial enzymes, and enzymes of the arachidonic acid cascade.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound to validate these predicted targets. In vitro and in vivo studies are necessary to determine its specific mechanism of action, potency, selectivity, and pharmacokinetic profile. Such studies will be crucial in unlocking the full therapeutic potential of this promising compound.

References

- 1. Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer, neuroprotective activities and computational studies of 2-amino-1,3,4-thiadiazole based compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scienceopen.com [scienceopen.com]

- 5. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the compound 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols and clearly presented data to facilitate further investigation and application of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. Where experimental data for the specific compound is not available, estimated values based on closely related analogs are provided and noted.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data (Estimated)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8 - 7.6 | m | 1H | Ar-H |

| ~7.2 - 7.0 | m | 2H | Ar-H |

| ~7.0 | s | 2H | -NH₂ |

| ~6.8 | s | 1H | Thiazole C5-H |

Solvent: DMSO-d₆. The chemical shifts are estimated based on the analysis of similar structures and known substituent effects.

Table 2: ¹³C NMR Spectroscopic Data (Estimated)

| Chemical Shift (δ) ppm | Assignment |

| ~168.0 | Thiazole C2-N |

| ~162.0 (dd, J ≈ 245, 12 Hz) | Ar C-F |

| ~159.5 (dd, J ≈ 248, 12 Hz) | Ar C-F |

| ~148.0 | Thiazole C4 |

| ~131.0 (dd, J ≈ 9, 4 Hz) | Ar C-H |

| ~124.0 (dd, J ≈ 13, 4 Hz) | Ar C |

| ~111.5 (dd, J ≈ 21, 4 Hz) | Ar C-H |

| ~105.0 | Thiazole C5 |

| ~104.0 (t, J ≈ 26 Hz) | Ar C-H |

Solvent: DMSO-d₆. The chemical shifts and coupling constants are estimated based on analogous compounds and established principles of NMR spectroscopy.

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3200 | Strong, Broad | N-H stretching (amine) |

| ~3100 - 3000 | Medium | C-H stretching (aromatic) |

| ~1630 | Medium | C=N stretching (thiazole) |

| ~1600, ~1500 | Medium to Strong | C=C stretching (aromatic) |

| ~1280 - 1200 | Strong | C-F stretching |

| ~1140 | Strong | C-F stretching |

| ~850 | Medium | C-H bending (aromatic) |

Data is based on typical values for similar 2-aminothiazole and difluorophenyl derivatives.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 212.02 | [M]⁺ (Calculated for C₉H₆F₂N₂S) |

| 213.02 | [M+H]⁺ (protonated molecule) |

Mass spectrometry data is predicted based on the molecular formula.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via the Hantzsch thiazole synthesis.[1] This method involves the reaction of an α-haloketone with a thiourea.

Materials:

-

2-Bromo-1-(2,4-difluorophenyl)ethan-1-one

-

Thiourea

-

Ethanol

-

Sodium bicarbonate

Procedure:

-

A solution of 2-bromo-1-(2,4-difluorophenyl)ethan-1-one (1 equivalent) in ethanol is prepared in a round-bottom flask.

-

Thiourea (1.1 equivalents) is added to the solution.

-

The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in water and neutralized with a saturated solution of sodium bicarbonate.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer. The sample is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample is prepared as a KBr pellet. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectral data is obtained using an electrospray ionization (ESI) mass spectrometer. The sample is dissolved in a suitable solvent like methanol or acetonitrile and introduced into the ion source.

Visualizations

The following diagrams illustrate the key processes described in this guide.

Caption: Synthetic and analytical workflow for this compound.

Caption: Key attributes of this compound.

References

A Technical Guide to the Physicochemical Properties of 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine: Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available data and recommended methodologies for assessing the solubility and stability of the compound 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine. Due to the limited direct experimental data for this specific molecule in publicly available literature, this document leverages information on structurally related compounds and established principles of pharmaceutical analysis to offer a robust framework for its characterization. The guide includes a summary of solubility data for analogous compounds, detailed experimental protocols for forced degradation studies to evaluate stability, and visual representations of experimental workflows and potential degradation pathways to aid in the development of stable pharmaceutical formulations and analytical methods.

Introduction

This compound is a substituted aminothiazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The physicochemical properties of a drug candidate, particularly its solubility and stability, are critical determinants of its biopharmaceutical performance, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its shelf-life and formulation development.

This guide aims to provide researchers and drug development professionals with a foundational understanding of the key attributes of this compound and practical methodologies for their evaluation.

Solubility Profile

Direct quantitative solubility data for this compound in various solvents is not extensively reported in the available literature. However, data for structurally similar compounds can provide valuable insights into its likely solubility characteristics. For instance, N-(4-fluorophenyl)benzo[d]thiazol-2-amine, a related thiazole derivative, exhibits high solubility in dimethyl sulfoxide (DMSO).

Table 1: Solubility of a Structurally Related Thiazole Derivative

| Compound | Solvent | Solubility | Concentration (mM) |

| N-(4-fluorophenyl)benzo[d]thiazol-2-amine | DMSO | 125 mg/mL | 511.69 mM[1] |

It is anticipated that this compound will exhibit good solubility in polar aprotic solvents like DMSO and potentially limited solubility in aqueous media. Experimental determination of its solubility in a range of pharmaceutically relevant solvents (e.g., water, ethanol, propylene glycol, polyethylene glycol) is essential for pre-formulation studies.

Stability Profile and Forced Degradation Studies

Forced degradation studies are a cornerstone of drug development, providing crucial information on the intrinsic stability of a drug substance, its degradation pathways, and enabling the development of stability-indicating analytical methods.[2][3][4] These studies involve subjecting the compound to stress conditions more severe than those encountered during accelerated stability testing.[3][4]

While specific degradation data for this compound is not available, the following sections outline detailed experimental protocols for forced degradation studies adapted from methodologies applied to the structurally similar compound, 4-(2-Fluorophenyl)-2-methylthiazole.[5]

Experimental Protocols for Forced Degradation

The following protocols describe the conditions for subjecting this compound to hydrolytic, oxidative, photolytic, and thermal stress. An extent of degradation of approximately 5–20% is generally considered suitable for method development and validation.[2]

3.1.1. Preparation of Stock Solution

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent, such as acetonitrile (HPLC grade).[5] This stock solution will be used for the subsequent stress studies.

3.1.2. Hydrolytic Degradation

-

Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Reflux the mixture at 80°C for 24 hours. After cooling, neutralize the solution with 0.1 N NaOH and dilute to a final concentration of approximately 100 µg/mL with the mobile phase for analysis.[5]

-

Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Reflux the mixture at 80°C for 24 hours. After cooling, neutralize the solution with 0.1 N HCl and dilute to a final concentration of approximately 100 µg/mL with the mobile phase.[5]

-

Neutral Hydrolysis: To 1 mL of the stock solution, add 1 mL of purified water. Reflux the mixture at 80°C for 24 hours. After cooling, dilute to a final concentration of approximately 100 µg/mL with the mobile phase.[5]

3.1.3. Oxidative Degradation

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours, protected from light. Dilute the solution to a final concentration of approximately 100 µg/mL with the mobile phase for analysis.[5]

3.1.4. Photolytic Degradation

Prepare a solution of the compound (e.g., 100 µg/mL) in the mobile phase. Expose this solution in a photostability chamber to a light source according to ICH Q1B guidelines (not less than 1.2 million lux hours and 200 watt hours/square meter).[5] A control sample should be stored under the same conditions but protected from light.

3.1.5. Thermal Degradation

Place a solid sample of the compound in an oven at 105°C for 48 hours.[5] After the exposure period, prepare a solution of approximately 100 µg/mL in the mobile phase for analysis.

Analytical Methodology

The analysis of the stressed samples should be performed using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method. A typical method would employ a C18 column with a mobile phase consisting of a gradient of acetonitrile and water, with UV detection at an appropriate wavelength. The method must be validated to demonstrate specificity, linearity, accuracy, precision, and robustness.[5]

Visualizations

The following diagrams illustrate the general workflow for forced degradation studies and a hypothetical degradation pathway for a thiazole-containing compound.

Conclusion

While direct experimental data on the solubility and stability of this compound is limited, this technical guide provides a comprehensive framework for its characterization. The presented solubility data for a related compound offers a preliminary indication of its properties. The detailed protocols for forced degradation studies provide a clear path forward for a thorough stability assessment. These studies are essential for identifying potential degradation products, understanding degradation pathways, and developing a robust, stability-indicating analytical method, which are all critical steps in the drug development process.[2][3][4] The successful application of these methodologies will facilitate the development of stable and effective pharmaceutical formulations containing this compound.

References

Preliminary In Vitro Screening of 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the preliminary in vitro screening of 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine and related 2-aminothiazole derivatives. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the potential therapeutic applications of this class of compounds. It details common in vitro assays for evaluating their anticancer, antifungal, and anti-inflammatory properties, including experimental protocols and data presentation. Furthermore, this guide illustrates key signaling pathways potentially modulated by these compounds and provides standardized workflows for their in vitro evaluation.

Introduction

The 2-aminothiazole moiety is a core structural component in numerous biologically active compounds, including established therapeutic agents. Its synthetic accessibility and the ability to readily introduce substitutions at various positions make it an attractive scaffold for drug discovery. The incorporation of a 2,4-difluorophenyl group is a common strategy in medicinal chemistry aimed at enhancing metabolic stability and target affinity. While specific in vitro screening data for this compound is not extensively available in public literature, this guide synthesizes data from closely related analogues to provide a representative profile of its potential biological activities. The primary focus of preliminary in vitro screening for such a compound would be to assess its potential as an anticancer, antifungal, and anti-inflammatory agent, as these are the most prominently reported activities for this class of molecules.

Potential Biological Activities and In Vitro Screening

The preliminary in vitro screening of this compound would typically involve a battery of assays to elucidate its cytotoxic, antimicrobial, and anti-inflammatory potential.

Anticancer Activity

Numerous 2-aminothiazole derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key kinases involved in cancer progression, such as VEGFR-2.

Data Presentation:

Table 1: In Vitro Anticancer Activity of Selected 2-Aminothiazole Derivatives

| Compound ID | R1-Substituent | R2-Substituent | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | 4-chlorophenyl | H | MCF-7 (Breast) | 9.35 ± 0.61 | [1] |

| 2 | 4-bromophenyl | H | HepG2 (Liver) | 31.5 ± 1.91 | [2] |

| 3 | 4-nitrophenyl | H | MCF-7 (Breast) | 7.22 ± 0.65 | [1] |

| 4 | Phenyl | H | HeLa (Cervical) | 15 | [3] |

| 5 | 4-chlorophenyl | H | HeLa (Cervical) | 15 | [3] |

| 6 | 4-methoxyphenyl | H | HT-29 (Colon) | >100 | [4] |

| 7 | 3,4-dichlorophenyl | H | HT-29 (Colon) | 2.01 | |

| 8 | 4-fluorophenyl | H | A549 (Lung) | >100 | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.

-

Cell Seeding:

-

Harvest and count cancer cells (e.g., MCF-7, HeLa, A549).

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the test compound in DMSO.

-

Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Incubate for 2-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Antifungal Activity

The thiazole ring is a key component of several antifungal agents. Preliminary screening for antifungal activity is crucial for novel thiazole derivatives.

Data Presentation:

Table 2: In Vitro Antifungal Activity of Selected Thiazole Derivatives

| Compound ID | R-Substituent | Fungal Strain | MIC (µg/mL) | Reference |

| 9 | 4-chlorophenyl | Candida albicans | 7.8 | [5] |

| 10 | 4-bromophenyl | Candida albicans | 7.8 | [5] |

| 11 | 4-fluorophenyl | Candida albicans | 7.8 | [5] |

| 12 | Naphthyl | Candida albicans | 125 | [5] |

| 13 | 4-chlorophenyl | Aspergillus niger | 0.49 | [6] |

| 14 | 4-bromophenyl | Trichoderma viride | 0.11-0.47 | [7] |

Experimental Protocol: Broth Microdilution Method for Antifungal Susceptibility

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific fungus.

-

Inoculum Preparation:

-

Culture the fungal strain on an appropriate agar medium.

-

Prepare a standardized inoculum suspension in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard.

-

-

Compound Dilution:

-

Prepare a stock solution of the test compound in DMSO.

-

Perform serial twofold dilutions of the compound in a 96-well microtiter plate containing RPMI-1640 medium.

-

-

Inoculation and Incubation:

-

Add the standardized fungal inoculum to each well.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at 35°C for 24-48 hours.

-

-

MIC Determination:

-

The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

-

Anti-inflammatory Activity

Certain 2-aminothiazole derivatives have shown potential as anti-inflammatory agents, often by inhibiting enzymes like cyclooxygenases (COX).

Data Presentation:

Table 3: In Vitro Anti-inflammatory Activity of Selected Thiazole Derivatives

| Compound ID | R-Substituent | Assay | Target | IC50 (µM) | Reference |

| 15 | 4-hydroxy-3-methoxyphenyl | COX-2 Inhibition | COX-2 | 11.65 | [8] |

| 16 | 4-chlorophenyl | Nitric Oxide Inhibition | iNOS | 25.5 | [9] |

| 17 | 4-bromophenyl | Nitric Oxide Inhibition | iNOS | 28.7 | [9] |

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

-

Enzyme and Substrate Preparation:

-